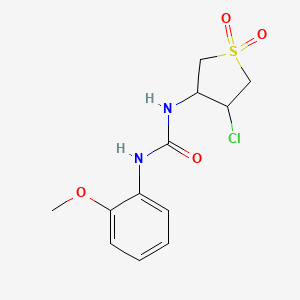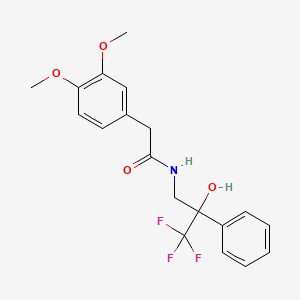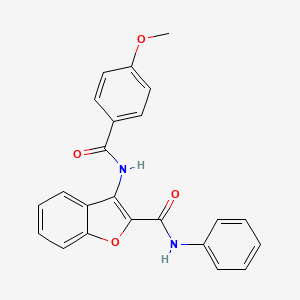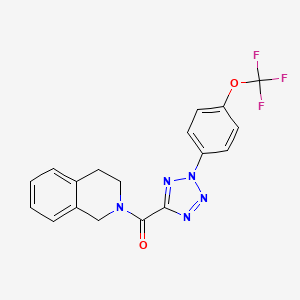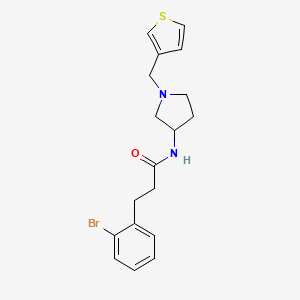
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide, also known as BRD0705, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide is not fully understood, but it is believed to function as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, this compound can alter gene expression and affect cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It can induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to protect neurons from damage caused by oxidative stress by reducing the production of reactive oxygen species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, its potential therapeutic applications make it a promising compound for drug discovery. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide. One area of interest is its potential as a cancer treatment. Further studies are needed to determine its efficacy in different types of cancer and to identify any potential side effects. Additionally, research on the mechanism of action of this compound can provide insight into its effects on cellular processes and may lead to the development of more potent HDAC inhibitors. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound can provide information on its absorption, distribution, metabolism, and excretion in the body, which is important for drug development.
Métodos De Síntesis
The synthesis of 3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide involves the reaction of 3-(2-bromophenyl)propanoic acid with 1-(thiophen-3-ylmethyl)pyrrolidin-3-amine in the presence of a coupling reagent. The resulting product is then purified through column chromatography to obtain this compound in high purity.
Aplicaciones Científicas De Investigación
3-(2-bromophenyl)-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)propanamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Several studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells. It has also been found to have anti-inflammatory effects and can reduce inflammation in animal models. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage caused by oxidative stress.
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2OS/c19-17-4-2-1-3-15(17)5-6-18(22)20-16-7-9-21(12-16)11-14-8-10-23-13-14/h1-4,8,10,13,16H,5-7,9,11-12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNWBAZOEMSAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=CC=C2Br)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl N-[(1-methyl-4-sulfanylpyrazol-3-yl)methyl]carbamate](/img/structure/B2852611.png)
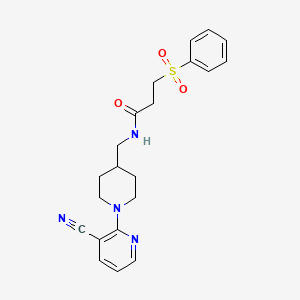
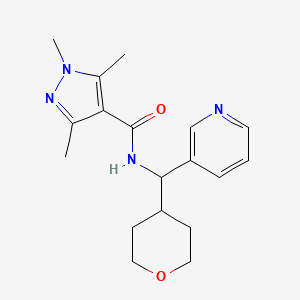
![(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile](/img/structure/B2852618.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2852620.png)
![7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

